3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where the quinazoline core is reacted with 2-chlorobenzyl halides in the presence of a base.
Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized through the cyclization of acyl hydrazides with nitriles under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group would yield a carboxylic acid derivative, while reduction of the oxadiazole ring could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazoline derivatives.
Medicine: Possible development as a therapeutic agent due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the oxadiazole ring and the chlorobenzyl group may enhance its binding affinity and specificity towards certain molecular targets, such as kinases or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorobenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: A structural isomer with the same functional groups but different positions.
3-(2-chlorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: A similar compound with a different substitution pattern on the tolyl group.
Uniqueness
The unique combination of the quinazoline core, 2-chlorobenzyl group, and 1,2,4-oxadiazole ring in 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.
Properties
Molecular Formula |
C24H17ClN4O3 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-6-8-15(9-7-14)21-27-22(32-28-21)16-10-11-18-20(12-16)26-24(31)29(23(18)30)13-17-4-2-3-5-19(17)25/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
BTCHWTMPHABRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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